N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(14-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDXJVPDPHBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of compounds similar to N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. These compounds often exhibit significant biological activity by inhibiting key enzymes involved in cell signaling pathways, such as tyrosine kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Study:
A study on benzothiazole derivatives demonstrated that modifications at various positions on the phenyl group led to increased cytotoxicity against MCF-7 breast cancer cells. Some derivatives exhibited IC50 values below 10 µM, indicating strong antiproliferative effects .
Antimicrobial Properties
Compounds with a similar structural framework have also been investigated for their antimicrobial properties. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound's overall activity against bacteria and fungi.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 64 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. Modifications to the benzothiazole and phenylacetamide moieties have been explored to enhance potency and selectivity against specific biological targets.
Table 2: Summary of Structure-Activity Relationships
| Modification Type | Effect on Activity |
|---|---|
| Para-substitution on phenyl | Increased cytotoxicity against cancer cells |
| Alkylation of benzothiazole | Enhanced antimicrobial properties |
Antitumor Activity
A series of benzothiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that certain modifications significantly enhanced their effectiveness.
Case Study Details:
- Cell Lines Tested: MCF-7 (breast), HeLa (cervical), and A549 (lung)
- Results: Some derivatives showed over 70% inhibition at concentrations below 10 µM .
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives have shown anti-inflammatory effects in models of acute inflammation induced by carrageenan.
Case Study Findings:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
Modifications to the benzothiazole ring significantly alter physicochemical and biological properties. Key examples include:
Analysis :
Variations in the Phenylacetamide Group
The phenyl group in the acetamide side chain can be substituted to modulate steric and electronic effects:
Analysis :
Hybrid Derivatives with Additional Moieties
Incorporation of triazole, thiophene, or pyrimidine groups diversifies pharmacological profiles:
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, a compound featuring a benzothiazole moiety, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and analgesic development. This article reviews the significant findings related to its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- IUPAC Name : N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
- Molecular Formula : C15H12N2OS
- Molecular Weight : 268.33 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is primarily attributed to its interaction with various biological targets:
-
Anticancer Activity :
- Benzothiazole derivatives have shown promising anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant antiproliferative effects at low micromolar concentrations .
-
Analgesic Effects :
- Research indicates that derivatives of acetamide, including this compound, exhibit analgesic properties comparable to conventional pain relief medications. The efficacy was evaluated using the Eddy hot plate method in rat models, where certain derivatives showed superior analgesic effects compared to diclofenac .
Anticancer Studies
A series of studies have evaluated the anticancer potential of benzothiazole derivatives:
Analgesic Studies
The analgesic activity was assessed through the following findings:
| Compound | Test Method | Result |
|---|---|---|
| 5ca | Eddy Hot Plate | Significant pain relief observed |
| 5cb | Eddy Hot Plate | Most effective compared to diclofenac |
| 5cc | Eddy Hot Plate | Comparable to conventional drugs |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide and its derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions under reflux conditions with catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or toluene/water mixtures. For example, derivatives are synthesized by reacting benzothiazole-containing intermediates with phenylacetic acid derivatives, followed by purification via recrystallization (methanol or acetone) and TLC monitoring (hexane:ethyl acetate solvent system) . Key steps include optimizing stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine) and reaction times (3–7 hours) to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing the compound's purity and structure?
- Methodological Answer : Essential techniques include:
- IR spectroscopy to confirm amide C=O stretching (~1650–1700 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and acetamide methylene protons (δ 3.8–4.2 ppm).
- Elemental analysis to validate C, H, N, and S content (deviation <0.3% from theoretical values) .
- Melting point determination to assess purity (sharp melting ranges within 1–2°C) .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-aminothiazole) or byproducts from incomplete coupling. TLC with hexane:ethyl acetate (9:1) or dichloromethane:methanol (10:1) can detect these. Recrystallization in methanol or acetone removes polar impurities, while column chromatography (silica gel, ethyl acetate gradient) isolates non-polar byproducts .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound's bioactivity?
- Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the benzothiazole moiety and target proteins (e.g., enzymes with thiamine-binding sites). For instance, shows that substituents like bromophenyl (9c) enhance binding affinity by forming π-π interactions with aromatic residues (e.g., Phe) in active sites . MD simulations (GROMACS) further validate stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in spectral data during structural verification?
- Methodological Answer : Contradictions (e.g., unexpected NOEs in NMR or anomalous IR peaks) require:
- Cross-validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set).
- X-ray crystallography : Resolve ambiguities via crystal structure analysis (e.g., confirms dihedral angles between benzothiazole and phenyl rings as 79.7°) .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Q. How to optimize reaction conditions to improve yield and purity?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance coupling efficiency vs. toluene .
- Catalyst optimization : Replace EDC with DCC/HOBt for sterically hindered substrates.
- Temperature gradients : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., azide intermediates in click chemistry) .
Q. What is the role of substituents on the benzothiazole ring in modulating biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., -Br in 9c) enhance metabolic stability by reducing CYP450-mediated oxidation. Substituent effects are quantified via:
- QSAR models : LogP values (2.5–3.8) correlate with membrane permeability.
- Enzyme inhibition assays : Fluorophenyl derivatives (9b) show IC₅₀ values 10-fold lower than methoxy-substituted analogs (9e) in cyclooxygenase-2 (COX-2) assays .
Q. How to analyze crystal structures to understand molecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing (e.g., R₂²(8) motifs in ) .
- Torsional strain : Twisting of the benzothiazole-phenyl axis (≥75°) impacts planarity and π-stacking potential.
- Hirshfeld surface analysis : Quantifies contributions of van der Waals (≥60%) and H-bonding (≤15%) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
